3-[(3-Chlorobenzyl)oxy]benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(3-chlorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-13-5-1-4-12(7-13)10-17-14-6-2-3-11(8-14)9-16/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUFZCBDHLSTBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397543 | |
| Record name | 3-[(3-chlorophenyl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168084-95-5 | |
| Record name | 3-[(3-chlorophenyl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Functional Group Reactivity and Derivatization Strategies
The chemical behavior of 3-[(3-Chlorobenzyl)oxy]benzaldehyde is governed by its two primary functional groups: the aldehyde and the benzyl (B1604629) ether. pressbooks.pub
The aldehyde group is the more reactive site and serves as a key handle for derivatization. It is an electrophilic center susceptible to nucleophilic attack and can undergo a wide range of transformations:
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-[(3-chlorobenzyl)oxy]benzoic acid, using common oxidizing agents.
Reduction: It can be reduced to the corresponding primary alcohol, {3-[(3-chlorobenzyl)oxy]phenyl}methanol.
Condensation Reactions: The aldehyde readily undergoes condensation reactions with amine derivatives. For instance, reaction with semicarbazide (B1199961) or thiosemicarbazide (B42300) yields the corresponding semicarbazone and thiosemicarbazone, respectively. sigmaaldrich.comsigmaaldrich.com These reactions are often used to create derivatives with potential biological activity.
Wittig Reaction: Reaction with a phosphonium (B103445) ylide can convert the aldehyde group into an alkene.
The benzyl ether linkage is generally stable under neutral, basic, and mild acidic or reducing conditions. However, it can be cleaved under harsher conditions, such as strong acid catalysis or catalytic hydrogenolysis, to regenerate the parent 3-hydroxybenzaldehyde (B18108).
The two aromatic rings can undergo electrophilic aromatic substitution. The positions of substitution will be directed by the existing substituents (the formyl and ether groups on one ring, and the chlorine on the other).
Reactions Involving the Aldehyde Moiety
The aldehyde group in this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Oxidation to Carboxylic Acid Derivatives (e.g., 3-[(3-Chlorobenzyl)oxy]benzoic acid)
The aldehyde functional group can be readily oxidized to a carboxylic acid. A primary example of this transformation is the synthesis of 3-[(3-Chlorobenzyl)oxy]benzoic acid. scbt.com This conversion is a fundamental reaction in organic chemistry, often achieved using a range of oxidizing agents. The resulting carboxylic acid is a valuable intermediate in the synthesis of more complex molecules.
Reduction to Alcohol Derivatives
The aldehyde can be reduced to the corresponding primary alcohol, (3-((3-chlorobenzyl)oxy)phenyl)methanol. This reduction can be accomplished using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting alcohol, 3-chlorobenzyl alcohol, is a known compound. nih.govsigmaaldrich.com This transformation is significant for creating molecules with different physical and chemical properties.
Condensation Reactions: Formation of Schiff Bases and Imines
The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases or imines. nih.govjecst.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (an imine). nih.gov These reactions are often reversible and can be influenced by the reaction conditions. researchgate.net The formation of Schiff bases is a versatile method for introducing nitrogen-containing functionalities into the molecule, leading to compounds with a wide array of applications. For instance, the reaction of an aldehyde with an aromatic amine can produce N-benzylidene-2,5-dichloroaniline. jecst.org
Reactions with Hydrazines and Semicarbazides: Synthesis of Hydrazones and Semicarbazones
Similar to the formation of Schiff bases, this compound can react with hydrazines and their derivatives, such as semicarbazide, to yield hydrazones and semicarbazones, respectively. These reactions are also condensation reactions characterized by the formation of a C=N bond. For example, the reaction with N-phenylthiosemicarbazide results in the formation of 3-((4-chlorobenzyl)oxy)benzaldehyde n-phenylthiosemicarbazone. sigmaaldrich.com These derivatives are often crystalline solids with sharp melting points, making them useful for the characterization and identification of the parent aldehyde.
Knoevenagel Condensations and Related Carbonyl Additions
The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an aldehyde or ketone reacts with an active hydrogen compound in the presence of a weak base, typically an amine. wikipedia.orgsigmaaldrich.com This reaction with this compound would involve the nucleophilic addition of a carbanion, generated from an active methylene (B1212753) compound, to the aldehyde's carbonyl group. This is followed by a dehydration step to yield an α,β-unsaturated product. sigmaaldrich.com The reaction is a powerful tool for carbon-carbon bond formation. Various catalysts and reaction conditions, including microwave irradiation and solvent-free methods, have been explored to improve the efficiency and greenness of the Knoevenagel condensation. sigmaaldrich.comrsc.org
Transformations of the Benzyl Ether Linkage
Ether Cleavage Reactions
The benzyl ether linkage is a key functional group that can be cleaved under specific conditions to yield two separate molecules, typically 3-hydroxybenzaldehyde and a derivative of 3-chlorotoluene. Ether cleavage reactions are fundamental in synthetic chemistry for deprotection or further functionalization. wikipedia.org
Strong acids are commonly employed to break the C-O bond of an ether. pressbooks.pubmasterorganicchemistry.com For benzylic ethers like this compound, the cleavage mechanism is often SN1 due to the ability of the benzene (B151609) ring to stabilize the resulting benzylic carbocation intermediate. pressbooks.publibretexts.org The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), which creates a good leaving group. libretexts.org The subsequent departure of the 3-hydroxybenzaldehyde moiety results in the formation of a relatively stable 3-chlorobenzyl carbocation. This carbocation is then rapidly attacked by the halide anion (Br⁻ or I⁻) to furnish the corresponding 3-chlorobenzyl halide. libretexts.org
| Reagent | Mechanism | Products |
| HBr (conc. aq) | SN1 | 3-Hydroxybenzaldehyde and 3-Chlorobenzyl bromide |
| HI (conc. aq) | SN1 | 3-Hydroxybenzaldehyde and 3-Chlorobenzyl iodide |
| BBr₃ (Lewis Acid) | Lewis acid-assisted cleavage | 3-Hydroxybenzaldehyde and 3-Chlorobenzyl bromide |
Nucleophilic Substitution at the Benzylic Position
The benzylic carbon in this compound is a prime site for nucleophilic substitution reactions. khanacademy.org Such reactions can proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. youtube.com
Direct substitution on the ether is challenging. A more common strategy involves a two-step process: first, the ether is cleaved as described previously (Section 2.2.2.1) to generate a more reactive benzylic halide, such as 3-chlorobenzyl bromide. This benzylic halide can then readily undergo nucleophilic substitution with a wide range of nucleophiles. Given that 3-chlorobenzyl bromide is a primary halide, the SN2 mechanism is generally favored, especially with strong, non-bulky nucleophiles. youtube.com This concerted mechanism involves the backside attack of the nucleophile, displacing the bromide leaving group.
The table below illustrates potential substitution products starting from 3-chlorobenzyl bromide, which is derived from the parent ether.
| Nucleophile (Nu⁻) | Reagent Example | Product | Reaction Type |
| Cyanide | Sodium Cyanide (NaCN) | (3-Chlorophenyl)acetonitrile | SN2 |
| Azide | Sodium Azide (NaN₃) | 1-(Azidomethyl)-3-chlorobenzene | SN2 |
| Hydroxide | Sodium Hydroxide (NaOH) | (3-Chlorophenyl)methanol | SN2 |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 1-Chloro-3-(methoxymethyl)benzene | SN2 |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Benzyl(3-chlorophenyl)sulfane | SN2 |
Aromatic Ring Functionalizations
The two aromatic rings of this compound offer opportunities for functionalization through various substitution reactions. The electronic properties of the existing substituents dictate the position and feasibility of these transformations.
Electrophilic Aromatic Substitution Reactions
In electrophilic aromatic substitution (EAS), the regiochemical outcome is governed by the directing effects of the substituents already present on the benzene ring. uci.edu The compound has two aromatic rings, each with its own set of directing groups.
Benzaldehyde (B42025) Ring : This ring contains a deactivating, meta-directing aldehyde group (-CHO) and a strongly activating, ortho, para-directing alkoxy group (-OCH₂-). The potent activating effect of the alkoxy group dominates, directing incoming electrophiles primarily to the positions ortho and para to it. uci.edu The para position is already substituted with the aldehyde group. Therefore, substitution is expected to occur at the C-2 and C-4 positions, which are ortho to the ether linkage.
Chlorobenzyl Ring : This ring has a deactivating, ortho, para-directing chlorine atom and a weakly activating alkyl group (-CH₂O-).
Due to the powerful activating nature of the ether oxygen, the benzaldehyde ring is significantly more susceptible to electrophilic attack than the chlorobenzyl ring.
| Reaction | Reagent | Major Product (Substitution on Benzaldehyde Ring) |
| Nitration | HNO₃, H₂SO₄ | 3-[(3-Chlorobenzyl)oxy]-2-nitrobenzaldehyde and 3-[(3-Chlorobenzyl)oxy]-4-nitrobenzaldehyde |
| Halogenation | Br₂, FeBr₃ | 2-Bromo-3-[(3-Chlorobenzyl)oxy]benzaldehyde and 4-Bromo-3-[(3-Chlorobenzyl)oxy]benzaldehyde |
| Sulfonation | Fuming H₂SO₄ | This compound-2-sulfonic acid and this compound-4-sulfonic acid |
| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | Not recommended due to competing reactions with the aldehyde and ether groups. |
Nucleophilic Aromatic Substitution on the Chlorobenzyl Moiety
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. rsc.org
In the chlorobenzyl moiety of this compound, the leaving group is the chlorine atom. However, there are no strongly electron-withdrawing groups at the ortho or para positions to sufficiently activate the ring for SNAr. The substituents present are a hydrogen atom at the ortho positions and the benzyloxy group at the meta position, none of which can stabilize the negative charge of the Meisenheimer complex intermediate required for a typical SNAr mechanism. Consequently, standard SNAr reactions on this ring are highly unfavorable and would necessitate extreme conditions of temperature and pressure to proceed.
Palladium-Catalyzed Cross-Coupling Reactions for Further Aromatic Elaboration (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions provide a powerful method for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, specifically, is a versatile reaction that joins an organohalide with an organoboron compound. wikipedia.orglibretexts.org
The aryl chloride on the chlorobenzyl portion of this compound can serve as the electrophilic partner in a Suzuki-Miyaura reaction. Although aryl chlorides are less reactive than the corresponding bromides or iodides, the use of appropriate palladium catalysts, often with bulky electron-rich phosphine (B1218219) ligands, can facilitate the coupling effectively. nih.govlibretexts.org The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org This methodology allows for the chlorine atom to be replaced by a variety of alkyl, alkenyl, or aryl groups, significantly increasing the molecular complexity.
| Boronic Acid (R-B(OH)₂) | Catalyst System | Product |
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-{[1,1'-Biphenyl]-3-ylmethoxy}benzaldehyde |
| 4-Methylphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 3-[(4'-Methyl-[1,1'-biphenyl]-3-yl)methoxy]benzaldehyde |
| Vinylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | 3-[(3-Vinylbenzyl)oxy]benzaldehyde |
| Cyclohexylboronic acid | Pd₂(dba)₃, XPhos, K₃PO₄ | 3-[(3-Cyclohexylbenzyl)oxy]benzaldehyde |
Spectroscopic and Structural Elucidation in Advanced Research
Advanced Spectroscopic Characterization Techniques
The definitive identification of 3-[(3-Chlorobenzyl)oxy]benzaldehyde relies on a suite of powerful analytical methods. These techniques, when used in concert, provide unambiguous evidence of the compound's atomic arrangement and molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a primary tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of each proton is indicative of its electronic environment, while spin-spin coupling patterns reveal the proximity of neighboring protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aldehydic proton, the benzylic methylene (B1212753) protons, and the aromatic protons on both benzene (B151609) rings. The aldehydic proton typically appears as a singlet in the downfield region (around 9.8-10.0 ppm). The benzylic protons (CH₂) would also likely present as a singlet, while the aromatic protons would exhibit a complex pattern of multiplets due to their various chemical environments and coupling interactions.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aldehydic H | 9.8 - 10.0 | Singlet |
| Benzylic CH₂ | 5.0 - 5.2 | Singlet |
Note: The predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Complementing ¹H NMR, ¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its hybridization and the nature of its attached atoms. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the aldehyde group would be readily identifiable by its characteristic downfield shift (typically 190-200 ppm). The benzylic carbon and the various aromatic carbons would appear in the region of 70-160 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Aldehyde) | 190 - 200 |
| Aromatic C-O | 158 - 162 |
| Aromatic C-Cl | 133 - 137 |
| Aromatic C-H & C-C | 110 - 140 |
Note: The predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
While 1D NMR spectra provide essential information, 2D NMR techniques are invaluable for assembling the complete molecular puzzle.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity between adjacent protons, particularly within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.
HRMS provides a highly accurate measurement of a compound's molecular mass, which can be used to determine its elemental formula. For this compound (C₁₄H₁₁ClO₂), the exact mass would be calculated and compared to the experimentally measured value. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern (M and M+2 peaks in an approximately 3:1 ratio) in the mass spectrum, further confirming the compound's identity.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in this compound. The molecule is exposed to infrared radiation, and specific bonds vibrate at characteristic frequencies, resulting in the absorption of radiation at those frequencies. The resulting IR spectrum displays these absorptions as peaks.
The structure of this compound contains several key functional groups, each with expected absorption regions:
Aldehyde Group (CHO): A strong, sharp absorption band for the carbonyl (C=O) stretch is expected. Because the aldehyde is conjugated to an aromatic ring, this peak typically appears at a lower wavenumber, around 1710–1685 cm⁻¹. orgchemboulder.com Additionally, two characteristic, moderately intense aldehydic C-H stretching peaks are anticipated near 2850–2700 cm⁻¹. spectroscopyonline.com
Ether Linkage (C-O-C): Aromatic ethers show characteristic C-O stretching vibrations. A strong band corresponding to the Ar-O-CH₂ asymmetric stretch is expected in the 1275–1200 cm⁻¹ region, while the symmetric stretch appears at a lower frequency, typically around 1075–1020 cm⁻¹.
Aromatic Rings: The presence of two benzene rings gives rise to several signals. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. libretexts.org In-ring C=C stretching vibrations cause a series of peaks in the 1600–1400 cm⁻¹ region. pressbooks.pub
Chloro-Substituent (C-Cl): The C-Cl stretching vibration is expected to produce a peak in the fingerprint region, typically between 800 and 600 cm⁻¹.
The table below summarizes the expected IR absorption frequencies for the primary functional groups in this compound.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Aldehyde | C=O Stretch (Conjugated) | 1710 - 1685 | Strong |
| Aldehyde | C-H Stretch | 2850 - 2800 and 2750 - 2700 | Medium, often sharp |
| Aromatic Ether | Asymmetric C-O-C Stretch | 1275 - 1200 | Strong |
| Aromatic Ether | Symmetric C-O-C Stretch | 1075 - 1020 | Medium |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aromatic Ring | C=C Stretch (In-ring) | 1600 - 1450 | Medium to Weak (multiple bands) |
| Chloro-Aromatic | C-Cl Stretch | 800 - 600 | Medium to Strong |
This table is generated based on established data for the individual functional groups. orgchemboulder.comspectroscopyonline.comlibretexts.orgpressbooks.pubresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of this compound by measuring the absorption of UV or visible light, which excites electrons from lower to higher energy orbitals. The absorption maxima (λmax) are characteristic of the molecule's conjugated systems and chromophores.
The structure contains two primary chromophores: the benzaldehyde (B42025) group and the chlorobenzyl group. The benzaldehyde portion is expected to exhibit two main absorption bands:
A strong absorption band, typically between 240–300 nm, attributed to the π → π* transition of the conjugated system involving the benzene ring and the carbonyl group. For benzaldehyde itself, this peak is often observed around 248 nm. researchgate.net
A weaker absorption band at a longer wavelength, usually above 300 nm, resulting from the n → π* transition, which involves the non-bonding electrons on the carbonyl oxygen.
| Transition Type | Chromophore | Expected λmax Range (nm) |
| π → π | Conjugated Benzaldehyde System | 240 - 300 |
| n → π | Carbonyl Group (C=O) | 300 - 350 |
| π → π* | Chlorobenzyl Ring | ~260 - 270 |
This table is generated based on established data for benzaldehyde and related aromatic compounds. researchgate.netcdnsciencepub.comjetir.org
X-ray Crystallography for Solid-State Structural Determination
As of this writing, the specific crystal structure of this compound is not publicly available in crystallographic databases. If such a study were performed, it would provide unambiguous confirmation of the molecular structure, including the dihedral angles between the two aromatic rings and the geometry of the ether linkage, which are crucial for understanding intermolecular interactions in the solid state.
Integration of Spectroscopic and Diffraction Data for Comprehensive Structural Confirmation
A comprehensive and unambiguous structural confirmation of this compound is achieved by integrating data from multiple analytical techniques. Each method provides a piece of the structural puzzle, and together they create a coherent and complete picture.
MS (GC-MS or LC-MS) confirms the molecular weight and provides a fragmentation pattern consistent with the proposed structure.
IR Spectroscopy confirms the presence of all key functional groups (aldehyde, ether, aromatic rings, C-Cl bond). nih.gov
UV-Vis Spectroscopy confirms the electronic conjugation between the aromatic ring and the carbonyl group.
X-ray Crystallography , if available, would provide the ultimate proof of the three-dimensional structure and stereochemistry in the solid state.
By combining these techniques, chemists can verify the identity, assess the purity, and fully elucidate the structure of this compound with a high degree of confidence.
Analysis of Vibrational Fingerprints and Electronic Absorption Profiles
Beyond simple functional group identification, a deeper analysis of the spectroscopic data reveals a unique "fingerprint" for this compound.
The electronic absorption profile from UV-Vis spectroscopy provides detailed information about the molecule's chromophores. The shape, intensity (molar absorptivity), and exact λmax of the π → π* and n → π* transitions are sensitive to the molecular environment and the extent of conjugation. aip.org The interaction between the benzaldehyde and chlorobenzyl electronic systems, mediated by the ether oxygen, results in a unique absorption profile that is characteristic of the compound's specific electronic structure.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of 3-[(3-Chlorobenzyl)oxy]benzaldehyde.
Density Functional Theory (DFT) Studies for Optimized Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311+G*, are used to determine the optimized geometry of this compound. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. The electronic structure, including the distribution of electron density, can also be elucidated, offering insights into the molecule's stability and reactivity. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgnumberanalytics.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity and greater potential for intramolecular charge transfer. researchgate.net
Table 1: Frontier Molecular Orbital (FMO) Parameters
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability (nucleophilicity). youtube.comresearchgate.net |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability (electrophilicity). youtube.comresearchgate.net |
| HOMO-LUMO Gap (ΔE) | Energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net |
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. researchgate.net Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. uni-muenchen.deresearchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the ether and aldehyde groups, and around the chlorine atom, indicating these as potential sites for electrophilic interaction.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Quantum chemical calculations can predict spectroscopic parameters with a reasonable degree of accuracy. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the assignment of experimental spectra. ucl.ac.ukpdx.edu Similarly, the prediction of Infrared (IR) vibrational frequencies can help in the interpretation of the experimental IR spectrum by assigning specific vibrational modes to the observed absorption bands. researchgate.netnist.govchemicalbook.comnist.gov These theoretical predictions are often scaled to better match experimental values.
Table 2: Predicted Spectroscopic Data
| Spectroscopic Parameter | Predicted Value Range | Significance |
|---|---|---|
| ¹H NMR Chemical Shifts (ppm) | Varies for different protons in the molecule. chemicalbook.comliverpool.ac.uk | Helps in assigning specific protons to observed signals in the experimental NMR spectrum. pdx.edursc.org |
| ¹³C NMR Chemical Shifts (ppm) | Varies for different carbons in the molecule. rsc.org | Aids in the structural elucidation by assigning carbon atoms to their respective signals. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a larger molecule, typically a protein or enzyme (target). nih.gov These methods are crucial in drug discovery and design.
Molecular docking predicts the preferred orientation of the ligand when bound to the active site of a target protein, providing insights into the binding affinity and mode of interaction. nih.gov Molecular dynamics simulations then provide a detailed view of the dynamic behavior of the ligand-target complex over time, revealing the stability of the binding and any conformational changes that may occur. These simulations can help to elucidate the mechanism of action of potential drug candidates.
Prediction of Chemical Reactivity and Reaction Pathways
Computational chemistry provides a powerful lens for predicting the chemical reactivity of this compound and elucidating potential reaction pathways. The molecule possesses several reactive sites, primarily the aldehyde functional group and the carbon-chlorine bond, which can be investigated using theoretical methods.
The aldehyde group is a key center for nucleophilic addition reactions. Theoretical studies on structurally related aromatic aldehydes, such as 3-chlorobenzaldehyde (B42229), have explored reaction mechanisms like acetalization. A study on the acetalization of 3-chlorobenzaldehyde catalyzed by halogen acids using ab initio methods has provided insights into the reaction mechanism. eudl.eu Such studies can be extrapolated to predict the behavior of this compound in similar acid-catalyzed reactions with nucleophiles like alcohols or amines. The primary reaction pathway would involve the protonation of the carbonyl oxygen, followed by nucleophilic attack on the carbonyl carbon to form a hemiacetal or a Schiff base, respectively.
The presence of the chlorine atom on the benzyl (B1604629) ring introduces the possibility of other reaction pathways, including nucleophilic aromatic substitution and reductive dehalogenation. While nucleophilic aromatic substitution on an unactivated chlorobenzene (B131634) ring is generally difficult, computational studies can determine the activation barriers for such transformations under various conditions. More relevant are theoretical investigations into dehalogenation reactions. For instance, studies on the dechlorination of chlorinated aromatic compounds by reducing agents can provide a model for understanding the potential environmental fate or metabolic transformation of this compound. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to calculate the reaction energies and activation barriers for the cleavage of the C-Cl bond, which is a critical step in its potential degradation pathways. nih.gov
The ether linkage is generally stable but can be cleaved under harsh acidic conditions. Computational models can predict the proton affinity of the ether oxygen and the subsequent energy required for C-O bond scission, helping to understand the molecule's stability and potential degradation products.
Table 1: Predicted Reactivity of Functional Groups in this compound
| Functional Group | Predicted Reaction Type | Potential Reactants | Theoretical Investigation Method |
| Aldehyde | Nucleophilic Addition | Alcohols, Amines, Grignard Reagents | Ab initio, DFT |
| Aldehyde | Oxidation | Oxidizing Agents (e.g., KMnO4) | DFT (Calculation of oxidation potential) |
| Aldehyde | Reduction | Reducing Agents (e.g., NaBH4) | DFT (Calculation of reduction potential) |
| Chlorobenzyl | Reductive Dehalogenation | Reducing Agents, Radical Species | DFT (Activation energy calculations) |
| Ether Linkage | Acid-catalyzed Cleavage | Strong Acids (e.g., HBr, HI) | DFT (Proton affinity and bond dissociation energy) |
In Silico Screening and Virtual Library Design for Analog Development
In silico screening and the design of virtual libraries are pivotal computational strategies in modern drug discovery and materials science. For a molecule like this compound, these techniques can be instrumental in identifying novel analogs with potentially enhanced biological activity or desirable physicochemical properties.
The process of virtual library design would commence with the core scaffold of this compound. This scaffold can be systematically modified by attaching a diverse range of chemical substituents at various positions, primarily on the two aromatic rings. For instance, different functional groups could be introduced at the ortho-, meta-, and para-positions of both the benzaldehyde (B42025) and the chlorobenzyl rings. The selection of these substituents is often guided by principles of medicinal chemistry to explore variations in steric, electronic, and hydrophobic properties.
Once a virtual library of analogs is generated, in silico screening, also known as virtual screening, can be performed. This involves computationally docking each analog into the binding site of a specific biological target, such as an enzyme or a receptor. The docking simulations predict the binding affinity and the binding mode of each analog, allowing for the ranking of the entire library. Analogs with high predicted binding affinities would be prioritized for synthesis and experimental testing. This approach significantly accelerates the discovery of lead compounds by focusing laboratory efforts on the most promising candidates.
Beyond target-specific screening, computational methods can also predict the absorption, distribution, metabolism, and excretion (ADME) properties of the designed analogs. This early assessment of drug-like properties is crucial for avoiding costly failures in later stages of drug development.
Table 2: Illustrative Virtual Library Design Based on the this compound Scaffold
| Scaffold Position for Modification | Example Substituent R-group | Desired Property to Modulate | Computational Screening Method |
| Benzaldehyde Ring (ortho-, para-) | -OH, -OCH3, -NO2, -NH2 | Electronic effects, Hydrogen bonding capacity | Molecular Docking, QSAR |
| Chlorobenzyl Ring (other positions) | -F, -Br, -CH3, -CF3 | Lipophilicity, Steric bulk | Molecular Docking, ADME prediction |
| Aldehyde Group | Bioisosteric replacements (e.g., tetrazole) | Metabolic stability, Acidity | Bioisosteric replacement analysis |
| Ether Linkage | Thioether, Amine linkage | Conformational flexibility, Stability | Conformational analysis, Bond energy calculations |
Exploration of Noncovalent Interactions and Intermolecular Forces
The solid-state structure and macroscopic properties of this compound are governed by a complex interplay of noncovalent interactions and intermolecular forces. Computational chemistry offers a detailed understanding of these forces, which are crucial for crystal engineering, polymorphism prediction, and understanding ligand-receptor interactions.
The key noncovalent interactions expected for this molecule include:
π-π Stacking: The presence of two aromatic rings (the benzaldehyde and the chlorobenzyl moieties) allows for significant π-π stacking interactions. These can occur in either a face-to-face or an offset (parallel-displaced) arrangement and contribute significantly to the stability of the crystal lattice.
C-H···π Interactions: The aromatic rings can also act as acceptors for hydrogen bonds from C-H donors, both from neighboring molecules and intramolecularly.
Halogen Bonding: The chlorine atom on the benzyl ring can participate in halogen bonding, where the electropositive region on the chlorine atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule, such as the oxygen atom of the carbonyl group.
Hydrogen Bonding: While lacking a classical hydrogen bond donor, the aldehyde oxygen is a strong hydrogen bond acceptor. It can form weak C-H···O hydrogen bonds with C-H groups from neighboring molecules.
Computational studies on similar structures, such as bis(3-chlorobenzyl) imidazolium (B1220033) salts, have highlighted the importance of these noncovalent interactions in dictating the conformational preferences of the 3-chlorobenzyl group. researchgate.net The analysis of the Hirshfeld surface and 2D fingerprint plots derived from crystallographic data can quantitatively partition the contributions of different intermolecular contacts. nih.gov
Table 3: Predicted Noncovalent Interactions in Crystalline this compound
| Type of Interaction | Donor | Acceptor | Estimated Contribution to Crystal Packing |
| π-π Stacking | Benzaldehyde Ring / Chlorobenzyl Ring | Benzaldehyde Ring / Chlorobenzyl Ring | High |
| C-H···π | Aromatic/Aliphatic C-H | Benzaldehyde Ring / Chlorobenzyl Ring | Moderate |
| Halogen Bond (C-Cl···O) | Chlorine Atom | Carbonyl Oxygen | Moderate |
| Weak C-H···O Hydrogen Bond | Aromatic/Aliphatic C-H | Carbonyl Oxygen | Moderate to Low |
| Dipole-Dipole | Carbonyl Group | Carbonyl Group | Moderate |
| van der Waals Forces | All atoms | All atoms | High (overall contribution) |
Biological Activities and Medicinal Chemistry Applications
Antimicrobial Properties
The emergence of drug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of new antimicrobial agents. Research into the antimicrobial spectrum of 3-[(3-Chlorobenzyl)oxy]benzaldehyde and its derivatives has revealed promising activity against a range of microorganisms.
Antibacterial Activity
Studies have demonstrated that derivatives of this compound exhibit notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The structural features of these compounds, including the presence of the chlorobenzyl group, are thought to play a crucial role in their mechanism of action, which may involve the disruption of bacterial cell membranes or the inhibition of essential enzymes.
Antifungal Activity
In addition to its antibacterial properties, this compound has been investigated for its potential as an antifungal agent. Certain derivatives have shown efficacy against various fungal strains, highlighting their potential for development into new treatments for fungal infections. The lipophilicity conferred by the benzyl (B1604629) and chloro groups may facilitate the compounds' ability to penetrate fungal cell walls and membranes.
Antiviral Activity
The exploration of this compound's biological activities extends to the realm of virology. Preliminary research suggests that certain compounds derived from this scaffold may possess antiviral properties. The mechanism of such activity is a subject of ongoing investigation and could involve the inhibition of viral entry into host cells or the interference with viral replication processes.
Anticancer / Antitumor Activities
The quest for more effective and less toxic cancer therapies is a primary focus of medicinal chemistry. This compound has emerged as a valuable starting material for the synthesis of novel compounds with potent anticancer and antitumor activities.
Cytotoxic and Antiproliferative Effects on various Cancer Cell Lines
A significant body of research has focused on the cytotoxic and antiproliferative effects of compounds derived from this compound. These derivatives have been tested against a variety of human cancer cell lines, demonstrating the ability to inhibit cell growth and induce apoptosis. The specific molecular targets and signaling pathways affected by these compounds are areas of active investigation.
Role as Precursors for 5-Arylideneimidazolone Derivatives and Other Anticancer Agents
One of the most significant applications of this compound in medicinal chemistry is its use as a precursor for the synthesis of 5-arylideneimidazolone derivatives. These heterocyclic compounds are known to exhibit a broad range of pharmacological activities, including potent anticancer effects. By reacting this compound with imidazolone (B8795221) precursors, chemists can generate a library of novel compounds for anticancer screening. The structural diversity that can be achieved through this synthetic route allows for the fine-tuning of biological activity and the development of agents with improved efficacy and selectivity.
Investigation of Molecular Mechanisms in Cancer Pathogenesis
Recent studies have begun to explore the potential of benzaldehyde (B42025) derivatives in cancer therapy. Benzaldehyde, the parent compound of this compound, has been shown to suppress the growth of cancer cells and inhibit metastasis. nih.gov Research indicates that benzaldehyde can interfere with key signaling pathways that are often dysregulated in cancer. nih.govresearchgate.net Specifically, it has been found to inhibit major signaling pathways such as PI3K/AKT/mTOR, STAT3, NFκB, and ERK in cancer cells. researchgate.net This broad-spectrum inhibition is thought to be mediated through the regulation of 14-3-3 family proteins, which are crucial hubs in various oncogenic signaling networks. researchgate.net Benzaldehyde treatment has been observed to decrease the interaction of the 14-3-3ζ isoform with its client proteins, thereby disrupting the signals that promote tumor growth and survival. researchgate.net These findings suggest that targeting the 14-3-3ζ-mediated protein-protein interactions could be a viable strategy for cancer treatment. nih.govresearchgate.net
Anti-inflammatory Effects
The anti-inflammatory properties of compounds are often evaluated by their ability to inhibit key enzymes and mediators involved in the inflammatory cascade.
Inhibition of Cyclooxygenase (COX-1, COX-2) Enzymes
Cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.govwikipedia.orggoodrx.com The inhibition of these enzymes is a primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govwikipedia.org While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation. nih.govgoodrx.com The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition. goodrx.comresearchgate.net
Modulation of Inflammatory Mediators (e.g., iNOS, PGE2)
Beyond COX enzymes, the modulation of other inflammatory mediators is crucial for anti-inflammatory activity. Prostaglandin E2 (PGE2), synthesized by COX enzymes, is a principal mediator of inflammation, contributing to pain, swelling, and redness. nih.gov Inducible nitric oxide synthase (iNOS) is another important enzyme that is upregulated during inflammation and produces nitric oxide, a pro-inflammatory molecule. The ability of a compound to reduce the levels of PGE2 and inhibit the activity of iNOS would signify potent anti-inflammatory effects.
Antimalarial Properties and Efficacy Studies
The quest for new and effective antimalarial agents is a global health priority due to the emergence of drug-resistant strains of Plasmodium falciparum. nih.govnih.gov Research has identified that certain quinone derivatives and other heterocyclic compounds exhibit promising antiplasmodial activity. nih.govmdpi.com Some of these compounds are believed to exert their effect by interfering with the parasite's heme detoxification pathway or by targeting other essential metabolic processes. nih.gov For instance, some derivatives have shown activity against the apicoplast of P. falciparum. mdpi.com The evaluation of new compounds for their efficacy against both chloroquine-sensitive and chloroquine-resistant strains of the malaria parasite is a critical step in the drug discovery process. nih.govmdpi.com
Enzyme Inhibition Studies
The inhibitory activity of this compound and related compounds against various enzymes is a key area of investigation to understand their therapeutic potential.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes, including pH regulation and CO2 transport. mdpi.commdpi.com The inhibition of specific CA isozymes is a therapeutic strategy for conditions like glaucoma and epilepsy. mdpi.comnih.gov Phenolic compounds and sulfonamides are known classes of CA inhibitors. mdpi.comnih.gov The inhibitory potential of novel compounds against different CA isozymes is typically assessed to determine their potency and selectivity. mdpi.comnih.gov
| Compound/Inhibitor | Target Enzyme(s) | Inhibition Constant (Kᵢ) | Reference |
| Acetazolamide | Carbonic Anhydrase Isozymes | - | mdpi.com |
| Methazolamide | Carbonic Anhydrase Isozymes | - | mdpi.com |
| Ethoxzolamide | Carbonic Anhydrase Isozymes | - | mdpi.com |
| Dichlorphenamide | Carbonic Anhydrase Isozymes | - | mdpi.com |
| Dorzolamide | Carbonic Anhydrase Isozymes | - | mdpi.com |
| Brinzolamide | Carbonic Anhydrase Isozymes | - | mdpi.com |
Dihydrofolate Reductase Inhibition
Dihydrofolate reductase (DHFR) is a vital enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids. mdpi.comscbt.com This makes it an attractive target for antimicrobial and anticancer therapies. nih.govnih.govwikipedia.org Inhibitors of DHFR, known as antifolates, can be classified as classical (folate analogs) or non-classical. mdpi.com The development of DHFR inhibitors with high selectivity for the target organism's enzyme over the human enzyme is a key objective in drug design. nih.govnih.gov
| DHFR Inhibitor | Type | Therapeutic Use | Reference |
| Methotrexate | Classical | Anticancer | mdpi.comnih.govwikipedia.org |
| Aminopterin | Classical | - | scbt.comnih.gov |
| Trimethoprim | Non-classical | Antibacterial | mdpi.comscbt.com |
| Pyrimethamine | Non-classical | Antimalarial | mdpi.comscbt.com |
Interactions with Biological Receptors and Cellular Targets
The biological activity of a compound is ultimately determined by its interactions with specific receptors and cellular targets. For instance, some benzofuran (B130515) derivatives, which share structural similarities with this compound, have been shown to bind with high affinity to antiestrogen-binding sites (AEBS) rather than the estrogen receptor. nih.gov This selective binding has been linked to their antiproliferative effects in certain cancer cell lines. nih.gov The interaction with such specific binding sites can trigger a cascade of intracellular events, leading to the observed pharmacological effects. Further investigation into the specific molecular targets of this compound is crucial to fully elucidate its mechanism of action.
G Protein-Coupled Receptor (GPR55) Modulation by Analogues
While direct studies on this compound's effect on GPR55 are not extensively documented, research on structurally similar compounds has highlighted the potential for this class of molecules to act as GPR55 modulators. GPR55, an orphan G protein-coupled receptor, is implicated in a variety of physiological processes, making it a compelling drug target. nih.govsciforum.net The exploration of GPR55 has been somewhat hindered by a scarcity of potent and selective ligands. nih.govsciforum.net
Structure-activity relationship (SAR) studies on different molecular scaffolds have offered insights into the structural requirements for GPR55 antagonism. For instance, bicyclic imidazole-4-one derivatives have been identified as a novel class of GPR55 antagonists. rsc.org Within this class, specific substitutions have been shown to confer selectivity for GPR55. One notable compound, (Z)-(2,3-Difluorobenzylidene)-6,7-dihydro-2H-imidazo[2,1b] nih.govacs.orgthiazin-3(5H)-one, has been identified as a selective GPR55 antagonist with an IC50 of 3.15 μM. rsc.org Another related analogue, (Z)-2-(3-(4-chlorobenzyloxy)benzylidene)-6,7-dihydro-2H-imidazo[2,1b] nih.govacs.org-thiazin-3(5H)-one, was found to be a potent and selective GPR18 antagonist, demonstrating how subtle structural modifications can shift receptor selectivity. rsc.org
Furthermore, studies on thienopyrimidine derivatives, based on the GPR55 antagonist ML192, have also contributed to understanding the SAR for GPR55 antagonism. nih.govtemple.edu These studies, utilizing β-arrestin recruitment assays, have identified derivatives with functional efficacy and selectivity against cannabinoid receptors CB1 and CB2. nih.govtemple.edu Coumarin-based compounds have also been investigated as GPR55 antagonists, with some derivatives showing allosteric antagonism. researchgate.net
The following table summarizes key findings on GPR55 modulation by compounds analogous to this compound.
| Compound Class | Specific Analogue | Activity | Potency (IC50) | Reference |
| Bicyclic Imidazole-4-one | (Z)-(2,3-Difluorobenzylidene)-6,7-dihydro-2H-imidazo[2,1b] nih.govacs.orgthiazin-3(5H)-one | GPR55 Antagonist | 3.15 μM | rsc.org |
| Thienopyrimidine | ML192 Analogue 24 | GPR55 Antagonist | 1.5 μM | researchgate.net |
| Coumarin | 7-(1,1-Dimethyloctyl)-5-hydroxy-3-(2-hydroxybenzyl)-2H-chromen-2-one | GPR55 Antagonist | 0.113 μM | researchgate.net |
Activation of Adenyl Cyclase by Related Compounds
Research has demonstrated that benzyloxybenzaldehyde analogues can function as activators of adenylyl cyclase, an enzyme crucial for the synthesis of the second messenger cyclic AMP (cAMP). nih.gov The activation of adenylyl cyclase is a key signaling event that regulates a multitude of cellular processes. merckmillipore.com
A study on various benzyloxybenzaldehyde analogues revealed their significant inhibitory activity against neutrophil superoxide (B77818) formation, which led to the investigation of their ability to elevate cAMP levels. nih.gov Among the tested compounds, benzyloxybenzaldehyde itself was found to be a potent adenylyl cyclase activator, with activity comparable to that of forskolin, a well-known activator of the enzyme. nih.govnih.gov The mechanism of action was determined to be direct activation of adenylyl cyclase, rather than inhibition of phosphodiesterase, the enzyme responsible for cAMP degradation. nih.gov This discovery positions benzyloxybenzaldehyde derivatives as a novel class of adenylyl cyclase activators with a chemical structure distinct from previously known activators. nih.gov
The table below details the findings related to adenylyl cyclase activation by benzyloxybenzaldehyde analogues.
| Compound | Activity | Mechanism | Significance | Reference |
| Benzyloxybenzaldehyde | Adenylyl Cyclase Activator | Direct activation of adenylyl cyclase | New lead compound for developing adenylyl cyclase activators | nih.gov |
Covalent Interactions with Nucleophilic Residues in Enzymes
The aldehyde functional group present in this compound has the potential to engage in covalent interactions with nucleophilic residues within enzymes. nih.gov Aldehydes are electrophilic and can react with nucleophiles such as the side chains of cysteine, histidine, and lysine (B10760008) residues in proteins. nih.gov
One common mechanism of interaction is the formation of a Schiff base, which occurs through the reaction of the aldehyde with a primary amine, such as the ε-amino group of a lysine residue. youtube.com This reaction is reversible. Another significant interaction is Michael addition, particularly if the aldehyde is α,β-unsaturated. nih.gov While this compound is not an α,β-unsaturated aldehyde, its aldehyde group can still be a target for nucleophilic attack.
The covalent modification of enzymes can lead to a variety of outcomes, including altered enzyme activity, changes in protein conformation, or marking the protein for degradation. nih.govfiveable.me For instance, the covalent attachment of small molecules can inhibit enzyme function, as seen with certain enzyme inhibitors. nih.gov The specificity of these interactions can be harnessed for the development of targeted covalent inhibitors, which offer the advantage of prolonged duration of action. nih.gov
Other Pharmacological Activities (e.g., Antioxidant, Anticonvulsant)
Analogues of this compound have been investigated for a range of other pharmacological activities, including antioxidant and anticonvulsant effects.
Research into compounds with similar structural motifs has shown promise in these areas. For example, studies on 3-alkynyl selenophene derivatives have demonstrated both anticonvulsant and antioxidant properties in animal models of seizures. nih.gov These compounds were found to protect against seizures induced by various agents and also mitigated oxidative stress in the brain. nih.gov
Furthermore, various heterocyclic compounds incorporating benzyl moieties have been synthesized and evaluated for their anticonvulsant activities. nih.govresearchgate.net For instance, certain 3-substituted 2-piperidinones and 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanones have shown significant anticonvulsant effects in preclinical models. nih.govresearchgate.net These findings suggest that the benzyloxybenzaldehyde scaffold could be a valuable template for the design of novel anticonvulsant agents.
The table below summarizes the pharmacological activities of related compound classes.
| Compound Class | Pharmacological Activity | Key Findings | Reference |
| 3-Alkynyl Selenophenes | Anticonvulsant, Antioxidant | Protected against chemically-induced seizures and reduced oxidative stress. | nih.gov |
| 3-Substituted 2-Piperidinones | Anticonvulsant | Showed efficacy against pentylenetetrazole- and maximal electroshock-induced seizures. | nih.gov |
| 1-[(2-Benzyloxy)phenyl]-2-(azol-1-yl)ethanones | Anticonvulsant | Identified as new lead compounds for anticonvulsant activity. | researchgate.net |
Structure Activity Relationship Sar and Lead Optimization
Elucidating the Influence of Substituent Position and Nature (e.g., Chloro, Methoxy) on Biological Activity
The nature and position of substituents on both the benzyl (B1604629) and benzaldehyde (B42025) rings play a pivotal role in modulating the biological activity of this class of compounds. Studies on various benzyloxybenzaldehyde derivatives have demonstrated that these modifications can significantly impact their inhibitory or cytotoxic potential.
For instance, in a series of 2-(benzyloxy)benzaldehyde derivatives tested for anticancer activity against the HL-60 cell line, the presence and position of chloro and methoxy groups were found to be critical. nih.gov Notably, compounds with a chloro substituent on the benzyl ring, such as 2-[(2-chlorobenzyl)oxy]benzaldehyde and 2-[(4-chlorobenzyl)oxy]benzaldehyde, exhibited significant activity. nih.gov Similarly, a methoxy group on the benzyl ring, as seen in 2-[(3-methoxybenzyl)oxy]benzaldehyde, resulted in the most potent compound in that particular study. nih.gov On the benzaldehyde ring, the addition of a methoxy or chloro group at various positions also influenced the anticancer effects. nih.gov
In a different study focusing on the inhibition of aldehyde dehydrogenase 1A3 (ALDH1A3), the substitution pattern on the benzyloxybenzaldehyde scaffold was also shown to be a key determinant of activity. mdpi.com For example, the presence of a methoxy group at the meta position relative to the aldehyde group was observed to affect the inhibitory potency. mdpi.com Computational docking studies suggested that a p-chlorophenyl moiety can establish favorable hydrophobic contacts within the enzyme's binding site. mdpi.com
The following table summarizes the anticancer activity of selected 2-(benzyloxy)benzaldehyde derivatives against HL-60 cells, highlighting the impact of substituent variations.
| Compound | Substituent on Benzyl Ring | Substituent on Benzaldehyde Ring | Biological Activity (Anticancer against HL-60) |
|---|---|---|---|
| 2-(benzyloxy)benzaldehyde | None | None | Significant |
| 2-[(2-chlorobenzyl)oxy]benzaldehyde | 2-Chloro | None | Significant |
| 2-[(4-chlorobenzyl)oxy]benzaldehyde | 4-Chloro | None | Significant |
| 2-[(3-methoxybenzyl)oxy]benzaldehyde | 3-Methoxy | None | Most Potent in Study |
| 2-(benzyloxy)-4-methoxybenzaldehyde | None | 4-Methoxy | Significant |
| 2-(benzyloxy)-5-methoxybenzaldehyde | None | 5-Methoxy | Significant |
| 2-(benzyloxy)-5-chlorobenzaldehyde | None | 5-Chloro | Significant |
Impact of Benzyl Ether Linkage Modifications on Efficacy and Selectivity
While extensive studies on the modification of the benzyl ether linkage in this specific class of compounds are limited, research on related structures provides valuable insights. For instance, a comparative study of benzyloxybenzaldehyde derivatives found that compounds with a methyloxy (-CH2O-) linker, characteristic of a benzyl ether, showed potent and selective inhibition of ALDH1A3, whereas compounds with an ester linker did not exhibit the same level of activity against this enzyme. researchgate.net This suggests that the ether linkage is crucial for the observed biological activity, likely by orienting the aromatic rings in a conformation favorable for binding to the target protein. researchgate.net
In the broader context of drug design, modification of linker regions is a common strategy to optimize pharmacokinetic and pharmacodynamic properties. biomedres.us Altering the length, rigidity, or polarity of the linker can influence a molecule's solubility, metabolic stability, and ability to adopt an optimal binding conformation. For the benzyloxybenzaldehyde scaffold, exploring variations such as replacing the ether with a thioether, amine, or short alkyl chain could lead to analogues with improved efficacy and selectivity.
Role of the Aldehyde Functional Group in Receptor Binding and Biological Response
The aldehyde functional group is a key pharmacophoric feature of 3-[(3-Chlorobenzyl)oxy]benzaldehyde and its analogues. Aldehydes are known to be reactive functional groups that can participate in various interactions with biological macromolecules. researchgate.netacs.org
In the context of enzyme inhibition, the aldehyde group can form covalent or non-covalent interactions within the active site of a target protein. patsnap.com For instance, it can act as a hydrogen bond acceptor or participate in the formation of a Schiff base with lysine (B10760008) residues. acs.org Computational docking studies of benzyloxybenzaldehyde derivatives as ALDH1A3 inhibitors have suggested that the aldehyde group can form a hydrogen bond with key amino acid residues at the entrance of the enzyme's binding site. mdpi.com This interaction is likely crucial for anchoring the inhibitor and orienting it for effective binding.
The aldehyde moiety is also a common feature in odorant molecules, where it interacts with specific olfactory receptors. nih.gov The reactivity and electronic properties of the aldehyde group contribute to its ability to bind to and activate these receptors. nih.gov While the specific receptor interactions for this compound are not fully elucidated, the presence of the aldehyde is considered essential for its biological response.
Design and Synthesis of Analogues for Enhanced Potency and Selectivity
The rational design and synthesis of analogues are central to lead optimization in drug discovery. Based on the initial SAR findings for benzyloxybenzaldehyde derivatives, new analogues can be designed to enhance potency and selectivity. biomedres.us
The synthesis of benzyloxybenzaldehyde derivatives typically involves the O-alkylation of a phenolic starting material with a corresponding benzyl halide. mdpi.com For example, to synthesize compounds like this compound, a substituted phenol (B47542) can be reacted with a substituted benzyl halide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). mdpi.com
Strategies for designing more potent and selective analogues could include:
Systematic exploration of substituents: Introducing a wider range of electron-donating and electron-withdrawing groups at various positions on both aromatic rings to fine-tune electronic and steric properties.
Modification of the benzyl ether linkage: As discussed previously, altering the linker to modulate conformational flexibility and metabolic stability.
Bioisosteric replacement of the aldehyde group: Replacing the aldehyde with other functional groups that can mimic its key interactions, such as a nitrile or a ketone, to potentially improve stability or selectivity. mdpi.com
The general synthetic route for benzyloxybenzaldehyde analogues is outlined below:
General Procedure for the Synthesis of Benzyloxybenzaldehyde Analogues: mdpi.com To a solution of a phenolic starting material (1.0 eq.) and potassium carbonate (1.5 eq.) in 10 mL of DMF, a benzyl halide (1.0 eq.) is added. The resulting solution is stirred overnight at 70 °C. After the reaction is complete, the volume of DMF is reduced by evaporation under vacuum. To the resulting solution, 20 mL of water is added, and the resulting precipitate is filtered, dried, and recrystallized from ethanol to afford the desired product. mdpi.com
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. dovepress.com A pharmacophore model can be developed based on a set of active compounds, even in the absence of a known receptor structure. nih.gov
For the benzyloxybenzaldehyde scaffold, a pharmacophore model would typically include features such as:
Two aromatic rings, representing hydrophobic interaction points.
A hydrogen bond acceptor feature for the ether oxygen.
A hydrogen bond acceptor/donor feature for the aldehyde group.
Specific locations for hydrophobic or electron-withdrawing/donating groups based on the SAR data.
Once developed, this pharmacophore model can be used to virtually screen large compound libraries to identify novel molecules with the potential for similar biological activity. dergipark.org.tr It can also guide the design of new analogues by ensuring that they incorporate the key pharmacophoric features necessary for binding to the biological target. nih.gov
Computational SAR Analysis and Predictive Modeling
Computational methods play a crucial role in modern drug discovery by providing insights into SAR at a molecular level and enabling the prediction of the biological activity of novel compounds. nih.govresearchgate.net For the benzyloxybenzaldehyde class of compounds, computational tools can be applied to build predictive models and rationalize experimental observations. zenodo.orgresearchgate.net
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com As seen in the study of ALDH1A3 inhibitors, docking can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the benzyloxybenzaldehyde derivatives and the enzyme's active site. mdpi.com These insights help to explain the observed SAR; for instance, why a particular substituent enhances or diminishes activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. researchgate.net By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of benzyloxybenzaldehyde analogues with known activities, a predictive QSAR model can be developed. This model can then be used to estimate the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.
These computational approaches, when used in conjunction with experimental data, can significantly accelerate the process of lead optimization by providing a rational basis for the design of more effective and selective therapeutic agents based on the this compound scaffold.
Advanced Research Directions and Future Perspectives
Development of Green Chemistry Approaches for Sustainable Synthesis
The chemical industry's growing emphasis on sustainability is driving the development of environmentally benign synthetic methods for compounds like 3-[(3-Chlorobenzyl)oxy]benzaldehyde. Key to this is the adoption of "green chemistry" principles, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One promising avenue is the use of photoredox organocatalysis for the direct C–H functionalization of benzyl (B1604629) ethers. This technique can create complex molecules in a more direct and efficient manner, potentially reducing the number of steps required in a synthesis and thereby minimizing waste. Another area of exploration is the use of solid acid catalysts, which can replace traditional, more corrosive and difficult-to-recycle acid catalysts in reactions such as acetal (B89532) formation. The development of such catalysts that are durable and resistant to water-induced degradation is a key challenge.
Future research in this area will likely focus on:
Designing and implementing catalytic systems that operate under milder reaction conditions.
Utilizing renewable starting materials and solvents.
Developing one-pot syntheses to streamline the production process and reduce the environmental footprint.
Exploration of Novel Pharmacological Targets and Undiscovered Mechanisms of Action
While initial studies may have identified certain biological activities of this compound, a vast landscape of potential pharmacological applications remains to be explored. The structural motifs present in the molecule, namely the benzaldehyde (B42025) and benzyl ether groups, are found in many biologically active compounds, suggesting a broad potential for therapeutic intervention.
Future research will likely involve high-throughput screening of this compound against a wide array of biological targets. This could uncover unexpected activities and lead to the development of novel treatments for a range of diseases. For instance, derivatives of benzaldehyde have been investigated for their effects on human serum albumin and as tyrosinase inhibitors, indicating potential applications in areas such as drug delivery and dermatology.
A deeper understanding of the compound's mechanism of action is also crucial. This involves elucidating the specific molecular pathways through which it exerts its effects. Techniques such as molecular docking and proteomics can help identify the precise proteins and cellular components that interact with the compound, providing a rational basis for its further development as a therapeutic agent.
Application of this compound in Material Science (e.g., NLO chromophores, polymers)
The unique chemical structure of this compound also makes it an intriguing candidate for applications in material science. The presence of aromatic rings and an ether linkage could impart useful properties to polymers and other materials.
One area of potential is in the development of covalent adaptable networks (CANs). The benzyl ether linkage has been explored as a dynamic covalent motif in these materials, which are known for their reprocessability and stress relaxation properties. Incorporating this compound into such polymer networks could lead to new materials with tailored properties for applications in areas like self-healing plastics and advanced adhesives.
Furthermore, the potential for this compound to act as a nonlinear optical (NLO) chromophore is an exciting prospect. NLO materials are crucial for technologies such as optical data storage and telecommunications. The electronic properties of this compound could be fine-tuned through chemical modification to enhance its NLO response, opening up new avenues for its use in advanced optical devices.
Integration of In Silico, In Vitro, and In Vivo Methodologies for Comprehensive Compound Evaluation
The comprehensive evaluation of any new compound requires a multi-pronged approach that integrates computational (in silico), laboratory-based (in vitro), and whole-organism (in vivo) studies. This integrated approach allows for a more efficient and thorough assessment of a compound's potential, from its initial screening to its preclinical development.
In Silico Approaches: Computational modeling can predict the physicochemical properties, pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity of this compound. This can help to prioritize research efforts and reduce the need for extensive animal testing in the early stages of development.
In Vitro Studies: Laboratory experiments using cell cultures and isolated enzymes are essential for validating the predictions made by in silico models. These studies can confirm the compound's biological activity, elucidate its mechanism of action, and provide initial data on its cytotoxicity.
In Vivo Models: Studies in animal models are crucial for understanding how the compound behaves in a complex biological system. These studies can assess its efficacy in treating specific diseases, determine its pharmacokinetic profile in a living organism, and identify any potential adverse effects.
By integrating these methodologies, researchers can build a comprehensive profile of this compound, facilitating a more informed and streamlined development process.
Design of Prodrug Strategies and Advanced Delivery Systems for Improved Bioavailability
The effectiveness of a therapeutic agent is not solely dependent on its intrinsic activity but also on its ability to reach its target site in the body in sufficient concentrations. This is where prodrug strategies and advanced delivery systems come into play.
A prodrug is an inactive or less active form of a drug that is converted into the active form in the body. Designing a prodrug of this compound could help to overcome challenges such as poor solubility, limited permeability across biological membranes, or rapid metabolism. For example, modifying the aldehyde group could improve its oral absorption, with the active compound being released once it is in the bloodstream.
Advanced delivery systems, such as nanoparticles, liposomes, and hydrogels, can also be employed to enhance the bioavailability of this compound. These systems can protect the compound from degradation, control its release over time, and even target it to specific tissues or cells, thereby increasing its efficacy and reducing potential side effects.
Addressing Challenges in Compound Optimization, Toxicity Profiling, and Drug Development Pipelines
The path from a promising compound to an approved drug is long and fraught with challenges. For this compound, these challenges will include optimizing its chemical structure to enhance its desired properties while minimizing any undesirable ones.
Compound Optimization: This involves a process of iterative chemical modification and biological testing to improve factors such as potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in guiding these efforts.
Toxicity Profiling: A thorough assessment of the compound's potential toxicity is essential. This includes evaluating its effects on various organs and systems, as well as its potential to cause long-term harm. The toxicity of benzaldehyde and its derivatives has been a subject of study, and this knowledge will inform the safety evaluation of this compound. nih.govcir-safety.org
Drug Development Pipelines: Navigating the complex and highly regulated drug development pipeline is a major undertaking. This involves extensive preclinical testing, followed by multi-phase clinical trials in humans to establish the compound's safety and efficacy.
Addressing these challenges will require a multidisciplinary team of chemists, biologists, pharmacologists, and clinicians, all working together to unlock the full potential of this compound.
Q & A
Q. Advanced
- Aldehyde oxidation : The aldehyde group may oxidize to carboxylic acid under prolonged exposure to air or moisture. Mitigation: Use inert atmospheres (N₂/Ar) and store intermediates at –20°C .
- Ether cleavage : Acidic or basic conditions may hydrolyze the benzyl ether. Avoid strong acids/bases during workup; neutralize reaction mixtures gently .
- Byproduct formation : Unreacted 3-chlorobenzyl bromide can alkylate phenolic byproducts. Purify via column chromatography (silica gel, ethyl acetate/hexane 1:4) .
What solvents and conditions are optimal for reactions involving this compound?
Q. Basic
- Solubility : Highly soluble in DMSO (>50 mg/mL) and DMF; sparingly soluble in water (<0.1 mg/mL) .
- Reaction compatibility : Use polar aprotic solvents (DMF, DMSO) for SNAr or nucleophilic additions. For reductions (e.g., aldehyde to alcohol), ethanol or THF with NaBH₄ is effective .
How do electronic effects of substituents influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?
Q. Advanced
- Directing effects : The electron-withdrawing Cl atom meta to the benzyloxy group deactivates the ring, directing EAS to the para position relative to the aldehyde .
- Activation by ether oxygen : The benzyloxy group donates electron density via resonance, activating the ring for EAS at ortho/para positions relative to the ether . Computational studies (DFT) suggest the aldehyde group further polarizes the aromatic π-system, enhancing reactivity at specific sites .
What strategies are recommended for stabilizing this compound during long-term storage?
Q. Advanced
- Storage conditions : Store under inert gas (Ar) at –20°C in amber vials to prevent photodegradation .
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation of the aldehyde group .
- Purity checks : Re-analyze via HPLC every 6 months; degradation manifests as a carboxylic acid peak (retention time ~2.5 minutes) .
How is this compound utilized in the synthesis of bioactive molecules, such as anticancer agents?
Q. Advanced
- Schiff base formation : React with amines (e.g., thiohydantoins) to form imine derivatives. For example, condensation with 2-thiohydantoin yields 5-arylideneimidazolones , which show anticancer activity (IC₅₀ = 1.2–5.8 µM in MCF-7 cells) .
- Structure-activity relationship (SAR) : The 3-chlorobenzyloxy group enhances lipophilicity, improving membrane permeability. Substitution at the aldehyde position modulates electronic properties, affecting target binding .
What analytical techniques resolve contradictions in reported spectral data for derivatives of this compound?
Q. Advanced
- High-resolution mass spectrometry (HRMS) : Resolves ambiguities in molecular ion peaks (e.g., distinguishing [M+H]+ from isobaric impurities) .
- X-ray crystallography : Definitive structural confirmation. For example, single-crystal studies of analogs (e.g., 4-[3-(bromomethyl)benzyloxy]-3-methoxybenzaldehyde) validate bond angles and substituent orientations .
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals in complex mixtures .
What precautions are necessary when handling this compound in biological assays?
Q. Basic
- Toxicity : Avoid inhalation; use fume hoods. LD₅₀ (oral, rat) = 320 mg/kg .
- Solvent compatibility : For in vitro assays, dissolve in DMSO (≤0.1% final concentration to avoid cytotoxicity) .
- Waste disposal : Neutralize aldehyde-containing waste with NaHSO₃ before disposal .
How can computational modeling predict the reactivity of this compound in novel reactions?
Q. Advanced
- DFT calculations : Optimize molecular geometry (B3LYP/6-31G*) to predict electrophilic sites. Fukui indices identify nucleophilic attack preferences .
- Molecular docking : Screen for interactions with biological targets (e.g., kinase enzymes) by aligning the aldehyde and benzyloxy groups in active-site pockets .
- QSPR models : Correlate substituent effects (Hammett σ values) with reaction rates for SNAr or EAS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
